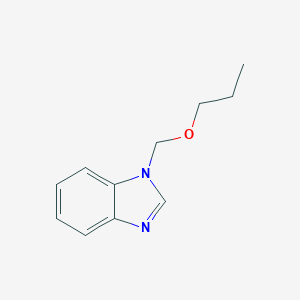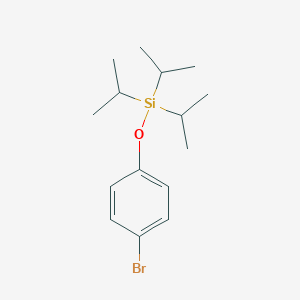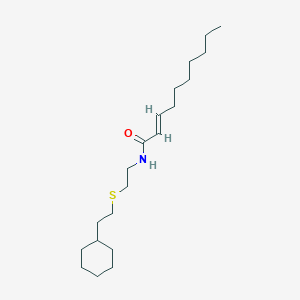
1-(Propoxymethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propoxymethyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse range of applications in various fields, including medicinal chemistry, due to their biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . The addition of a propoxymethyl group to the benzimidazole core can potentially enhance its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(Propoxymethyl)benzimidazole can be achieved through several methods. One common approach involves the reaction of 1H-benzo[d]imidazole with propoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for benzimidazole derivatives often involve multi-component reactions, such as the Debus–Radziszewski imidazole synthesis. This method uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form the imidazole ring . Modifications of this method can be applied to synthesize various substituted benzimidazoles, including this compound.
Chemical Reactions Analysis
1-(Propoxymethyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Propoxymethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Propoxymethyl)benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity . The exact molecular pathways involved depend on the specific biological context and the target organism.
Comparison with Similar Compounds
1-(Propoxymethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-Methyl-1H-benzo[d]imidazole: Known for its anticancer properties.
1-Hydroxy-1H-benzo[d]imidazole: Exhibits antimicrobial and antioxidant activities.
1-(Chloromethyl)-1H-benzo[d]imidazole: Used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of 1-(Propoxymethyl)benzimidazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
154387-90-3 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(propoxymethyl)benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-2-7-14-9-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,2,7,9H2,1H3 |
InChI Key |
KWKWQPSQWIWTLX-UHFFFAOYSA-N |
SMILES |
CCCOCN1C=NC2=CC=CC=C21 |
Canonical SMILES |
CCCOCN1C=NC2=CC=CC=C21 |
Synonyms |
1H-Benzimidazole,1-(propoxymethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)










